Methyl 3'-(tert-Butyl)-5'-formyl-4'-hydroxybiphenyl-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a tert-butyl group, a formyl group, a hydroxy group, and a carboxylate ester group attached to a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Backbone: The biphenyl backbone can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst.
Introduction of Functional Groups: The tert-butyl group can be introduced via alkylation reactions, while the formyl group can be added through formylation reactions such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane as solvent.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxymethyl derivative.
Substitution: Formation of various alkyl-substituted derivatives.
Scientific Research Applications
Methyl 3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s formyl and hydroxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The biphenyl backbone provides structural rigidity, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Methyl tert-butyl ether: An organic compound with a tert-butyl group and an ether linkage.
tert-Butyl hydroperoxide: Contains a tert-butyl group and a hydroperoxide functional group.
Uniqueness
Methyl 3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylate is unique due to its combination of functional groups attached to a biphenyl backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H20O4 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
methyl 4-(3-tert-butyl-5-formyl-4-hydroxyphenyl)benzoate |
InChI |
InChI=1S/C19H20O4/c1-19(2,3)16-10-14(9-15(11-20)17(16)21)12-5-7-13(8-6-12)18(22)23-4/h5-11,21H,1-4H3 |
InChI Key |
FDMSWCLTITVCTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.